molecular formula C18H12Cl2N2NaO3 B118745 Gavestinel sodium CAS No. 153436-38-5

Gavestinel sodium

Cat. No. B118745
CAS RN: 153436-38-5
M. Wt: 398.2 g/mol
InChI Key: OBPMZHMRJJJUBC-UHDJGPCESA-N
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Description

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .

Biochemical Analysis

Biochemical Properties

Gavestinel displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites . It binds to the NMDA receptor on the glycine site with high affinity, selectivity, and a broad time window efficacy . This interaction with the NMDA receptor makes Gavestinel a key player in biochemical reactions involving these receptors .

Cellular Effects

Gavestinel’s interaction with the NMDA receptor has significant effects on various types of cells and cellular processes. In ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, continuously stimulating NMDA receptors . Gavestinel, by binding to the glycine site of the NMDA receptor, can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Gavestinel exerts its effects at the molecular level primarily through its binding interactions with the NMDA receptor. It acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Dosage Effects in Animal Models

In animal models, Gavestinel has been shown to be neuroprotective in models of ischemic stroke

Metabolic Pathways

Given its interaction with the NMDA receptor, it is likely involved in pathways related to neurotransmission .

Transport and Distribution

Given its role as an antagonist at the NMDA receptor, it is likely that it is transported to areas of the cell where these receptors are present .

Subcellular Localization

Given its interaction with the NMDA receptor, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for Gavestinel are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.

Chemical Reactions Analysis

Gavestinel undergoes several types of chemical reactions, including:

Common reagents used in these reactions include cytochrome P450 enzymes, oxidizing agents, and reducing agents. The major products formed from these reactions include p-Hydroxygavestinel and other substituted derivatives .

Comparison with Similar Compounds

Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:

Gavestinel’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gavestinel sodium involves the conversion of L-glutamic acid into the final product through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "Thionyl chloride", "Sodium hydroxide", "2-aminoethanol", "Sodium bicarbonate", "Sodium borohydride", "Sodium methoxide", "Methanol", "Sodium hydroxide solution", "Sodium cyanoborohydride", "Sodium hydride", "Sodium azide", "Sodium diethyldithiocarbamate", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Hydrogen peroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Reaction 1: L-glutamic acid is reacted with thionyl chloride to form N-chloro-L-glutamic acid.", "Reaction 2: N-chloro-L-glutamic acid is reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-N-chloro-L-glutamic acid.", "Reaction 3: N-(2-hydroxyethyl)-N-chloro-L-glutamic acid is reacted with sodium bicarbonate to form N-(2-hydroxyethyl)-L-glutamic acid.", "Reaction 4: N-(2-hydroxyethyl)-L-glutamic acid is reduced with sodium borohydride to form N-(2-hydroxyethyl)-L-glutamic acid hydrochloride.", "Reaction 5: N-(2-hydroxyethyl)-L-glutamic acid hydrochloride is reacted with sodium methoxide in methanol to form N-(2-methoxyethyl)-L-glutamic acid.", "Reaction 6: N-(2-methoxyethyl)-L-glutamic acid is reacted with sodium hydroxide solution to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid.", "Reaction 7: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid is reacted with sodium cyanoborohydride to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide.", "Reaction 8: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide is reacted with sodium hydride in ethanol to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide.", "Reaction 9: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid hydrazide is reacted with sodium azide to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid azide.", "Reaction 10: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid azide is reacted with sodium diethyldithiocarbamate to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate.", "Reaction 11: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate is reacted with sodium nitrite and sulfuric acid to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester.", "Reaction 12: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester is reacted with hydrogen peroxide and sulfuric acid to form the sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester hydroperoxide.", "Reaction 13: The sodium salt of N-(2-methoxyethyl)-L-glutamic acid dithiocarbamate ester hydroperoxide is reacted with sodium nitrate and sulfuric acid to form the sodium salt of Gavestinel." ] }

CAS RN

153436-38-5

Molecular Formula

C18H12Cl2N2NaO3

Molecular Weight

398.2 g/mol

IUPAC Name

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

InChI Key

OBPMZHMRJJJUBC-UHDJGPCESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Other CAS RN

153436-38-5

synonyms

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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